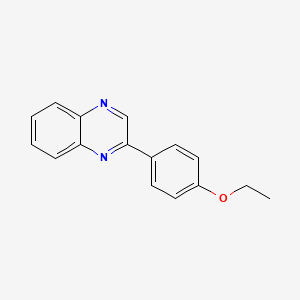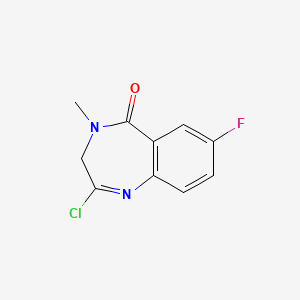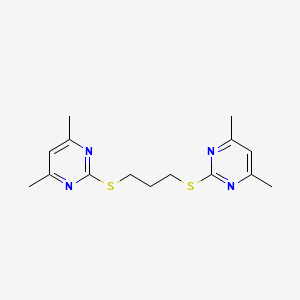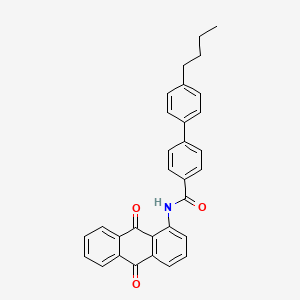
4'-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a butyl group and an anthraquinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide typically involves the reaction of 4’-butylbiphenyl-4-carboxylic acid with 1-aminoanthraquinone. The reaction is facilitated by coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate . The reaction conditions often include the use of an organic solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide involves its interaction with various molecular targets. The anthraquinone moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound’s ability to undergo redox reactions makes it a potential candidate for use in electronic and photonic devices.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a methyl group instead of a butyl group.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Contains a chloro group and an acetamide moiety.
Uniqueness
4’-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)biphenyl-4-carboxamide is unique due to its combination of a biphenyl core with an anthraquinone moiety, providing a versatile platform for various chemical modifications and applications. Its butyl substitution also offers distinct physicochemical properties compared to similar compounds.
Properties
CAS No. |
92002-52-3 |
|---|---|
Molecular Formula |
C31H25NO3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-(4-butylphenyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C31H25NO3/c1-2-3-7-20-12-14-21(15-13-20)22-16-18-23(19-17-22)31(35)32-27-11-6-10-26-28(27)30(34)25-9-5-4-8-24(25)29(26)33/h4-6,8-19H,2-3,7H2,1H3,(H,32,35) |
InChI Key |
VJXOODHLWMVKNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)

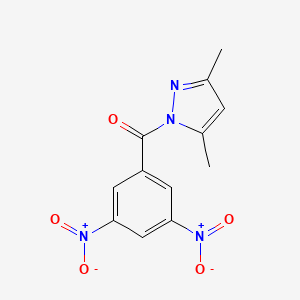
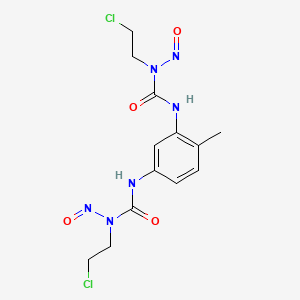
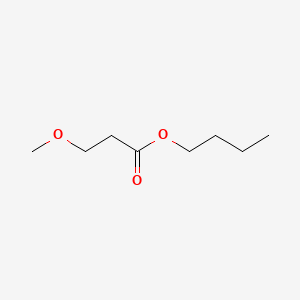
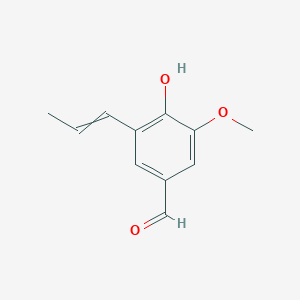

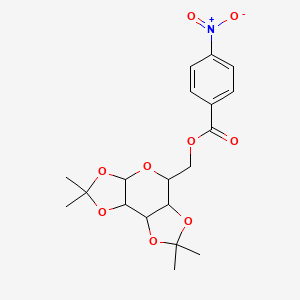
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
